4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
CAS No.: 121746-18-7
Cat. No.: VC7940036
Molecular Formula: C8H9N3OS
Molecular Weight: 195.24 g/mol
* For research use only. Not for human or veterinary use.
![4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one - 121746-18-7](/images/structure/VC7940036.png)
Specification
CAS No. | 121746-18-7 |
---|---|
Molecular Formula | C8H9N3OS |
Molecular Weight | 195.24 g/mol |
IUPAC Name | 4-amino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-2-one |
Standard InChI | InChI=1S/C8H9N3OS/c1-3-4(2)13-7-5(3)6(9)10-8(12)11-7/h1-2H3,(H3,9,10,11,12) |
Standard InChI Key | PODYAMFFJJQMPM-UHFFFAOYSA-N |
SMILES | CC1=C(SC2=NC(=O)NC(=C12)N)C |
Canonical SMILES | CC1=C(SC2=NC(=O)NC(=C12)N)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 4-amino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-2-one, reflecting its fused bicyclic system. The thieno[2,3-d]pyrimidine scaffold consists of a thiophene ring (a five-membered ring with one sulfur atom) fused to a pyrimidinone ring (a six-membered ring with two nitrogen atoms and a ketone group). Substituents include an amino group at position 4 and methyl groups at positions 5 and 6 .
The molecular formula is C₈H₉N₃OS, with a molecular weight of 195.24 g/mol . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 121746-18-7 | |
FEMA Number | 4669 | |
SMILES Notation | CC1=C(SC2=NC(=O)NC(=C12)N)C | |
InChI Key | PODYAMFFJJQMPM-UHFFFAOYSA-N |
Physicochemical Properties
Limited experimental data are available, but computational estimates suggest a logP value of 0.907, indicating moderate lipophilicity . The compound is a solid at room temperature, though its melting point and solubility profile remain undocumented in public sources. Stability under standard storage conditions is inferred from supplier handling guidelines, which recommend protection from extreme temperatures and moisture .
Synthesis and Production
Synthetic Routes
While detailed synthetic protocols are proprietary, the compound’s structure suggests a multistep synthesis starting from thiophene derivatives. A plausible route involves:
-
Cyclization of a substituted thiophene precursor to form the thieno[2,3-d]pyrimidine core.
-
Functionalization via methylation and amination reactions to introduce the 5,6-dimethyl and 4-amino groups .
Suppliers such as AChemBlock offer the compound at 97% purity, indicating rigorous purification processes, likely involving recrystallization or chromatography .
Industrial Scalability
Applications in the Flavor and Food Industries
Flavor Modulation Mechanism
4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one is classified under FEMA GRAS (Generally Recognized As Safe) category 4669, permitting its use as a flavor enhancer . It operates by interacting with sweetness receptors (e.g., T1R2/T1R3), amplifying perceived sweetness without adding sugars or artificial sweeteners. This property is invaluable for reducing sugar content in beverages and processed foods while maintaining palatability .
Marketed Products
Though specific product formulations are confidential, the compound is employed in:
-
Low-calorie beverages: Enhances sweetness in diet sodas and flavored waters.
-
Dairy products: Mitigates bitterness in reduced-sugar yogurts and ice creams .
Supplier | Purity | Catalog ID | Price Range (Est.) |
---|---|---|---|
AChemBlock | 97% | Q65329 | $200–$300/g |
VulcanChem | Not stated | VC7940036 | $150–$250/g |
Parchem | Not stated | Custom inquiry | $180–$280/g |
Procurement Challenges
Limited supplier diversity and high costs reflect the compound’s niche application and complex synthesis. Bulk purchasing agreements may mitigate expenses for industrial users .
Future Research Directions
Sustainability Initiatives
Developing greener synthetic routes using biocatalysis or solvent-free reactions could reduce environmental impact and production costs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume